N-(2-ethylphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide
Description
N-(2-ethylphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide is a synthetic small molecule featuring a thiazole core substituted with a 4-methylbenzenesulfonamido group at position 2 and an acetamide-linked 2-ethylphenyl moiety at position 4 of the thiazole ring. Its molecular formula is C₂₁H₂₁N₃O₃S₂, with a molecular weight of 427.54 g/mol. The compound’s structure combines a sulfonamide group (known for enhancing pharmacokinetic properties and receptor binding) with a thiazole-acetamide scaffold, a motif frequently explored in medicinal chemistry for its bioactivity .
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-3-15-6-4-5-7-18(15)22-19(24)12-16-13-27-20(21-16)23-28(25,26)17-10-8-14(2)9-11-17/h4-11,13H,3,12H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZULQPLHPTGGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Thiazole Ring: The thiazole ring can be synthesized by the condensation of α-haloketones with thiourea under basic conditions.
Sulfonamide Formation:
Acetamide Formation: The final step involves the acylation of the thiazole-sulfonamide intermediate with 2-ethylphenylacetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The sulfonamide group may enhance binding affinity to certain biological targets, while the acetamide moiety could influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Mirabegron (β3-Adrenergic Agonist)
- Structure: 2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide.
- Key Differences: Mirabegron substitutes the sulfonamido group with an amino group on the thiazole ring and incorporates a hydroxy-phenylethylamine side chain.
- Activity : Potent β3-adrenergic agonist (EC₅₀ = 22 nM for human β3 receptors) with high selectivity over β1/β2 subtypes, used clinically for overactive bladder syndrome .
- Physicochemical Properties : Molecular weight = 396.51 g/mol; logP = 2.1 (indicative of moderate lipophilicity) .
D265-0194 (Thiazole-Acetamide Derivative)
Quinazolin-4-one-Thiazole Hybrid (Compound 18)
- Structure : 2-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)-1,3-thiazol-4-yl]-N-(3-methoxyphenyl)acetamide.
- Key Differences: Incorporates a quinazolinone ring instead of sulfonamido and uses a methoxyphenyl acetamide.
- Activity : Designed as a glucokinase activator (GK) with reduced hepatotoxicity; IC₅₀ = 0.8 µM for GK activation .
- Physicochemical Properties : Molecular weight = 449.50 g/mol; logP = 3.12 .
Physicochemical and Pharmacokinetic Comparison
| Compound | Molecular Weight (g/mol) | logP | Hydrogen Bond Acceptors | Hydrogen Bond Donors | Polar Surface Area (Ų) |
|---|---|---|---|---|---|
| Target Compound | 427.54 | ~3.5* | 6 | 2 | ~85* |
| Mirabegron | 396.51 | 2.1 | 5 | 3 | 92.3 |
| D265-0194 | 260.34 | 3.39 | 3 | 1 | 49.3 |
| Compound 18 (Quinazolinone) | 449.50 | 3.12 | 7 | 2 | 98.5 |
*Estimated based on structural similarity to (logP = 3.39 for N-(2-ethylphenyl)-2-(4-methoxyphenyl)acetamide) .
Functional Group Impact on Bioactivity
- Sulfonamido Group: Enhances solubility and binding affinity via hydrogen bonding (e.g., 2-(benzenesulfonyl)-N-[4-phenylthiazol-2-yl]acetamide in showed improved COX-2 inhibition over non-sulfonylated analogs) .
- Ethylphenyl vs.
- Thiazole Core : Common in β3-adrenergic agonists (Mirabegron) and kinase inhibitors; the electron-deficient nature of thiazole aids in π-π stacking with receptor residues .
Biological Activity
N-(2-ethylphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent studies.
Chemical Structure and Synthesis
The compound can be described by the following structural formula:
This compound features a thiazole ring, a sulfonamide group, and an acetamide moiety, which contribute to its biological activity. The synthesis typically involves multi-step organic reactions that include the formation of the thiazole ring and subsequent attachment of the sulfonamide and acetamide groups.
Synthetic Route Overview
- Formation of Thiazole : The thiazole ring is synthesized through cyclization reactions involving appropriate precursors.
- Sulfonamide Formation : The intermediate is reacted with sulfonyl chloride under basic conditions to introduce the sulfonamide group.
- Acetamide Attachment : Finally, the acetamide group is attached via acylation reactions.
This compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies indicate that compounds with thiazole and sulfonamide groups can inhibit bacterial growth by disrupting essential metabolic pathways.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.
- Antioxidant Activity : It may enhance antioxidant defenses against oxidative stress, as demonstrated in models of ethanol-induced oxidative damage .
Case Studies and Research Findings
Recent studies have evaluated the biological effects of this compound in different experimental setups:
-
Antioxidant and Anti-inflammatory Effects :
- A study highlighted its protective role against ethanol-induced oxidative stress in zebrafish models. Treatment with varying concentrations (50, 100, 150 μM) resulted in significant reductions in oxidative damage and morphological defects caused by ethanol exposure .
- The compound's ability to mitigate tissue damage suggests its potential therapeutic application in conditions related to oxidative stress.
- Antimicrobial Evaluation :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
